7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid
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Overview
Description
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound featuring a thiazole ring, a quinoline structure, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common method includes the reaction of 4,5-dimethylthiazole with hydrazine derivatives, followed by cyclization with quinoline derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or quinoline rings .
Scientific Research Applications
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline structure may intercalate with DNA, affecting replication and transcription processes. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Shares the thiazole ring but lacks the quinoline and sulfonic acid groups.
Quinoline-5-sulfonic acid: Contains the quinoline and sulfonic acid groups but lacks the thiazole ring.
Hydrazinylidene derivatives: Similar hydrazine-based compounds with varying substituents.
Uniqueness
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of a thiazole ring, quinoline structure, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91097-77-7 |
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Molecular Formula |
C14H12N4O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H12N4O4S2/c1-7-8(2)23-14(16-7)18-17-10-6-11(24(20,21)22)9-4-3-5-15-12(9)13(10)19/h3-6,19H,1-2H3,(H,20,21,22) |
InChI Key |
GYEBWHQRAVAYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N=NC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O)C |
Origin of Product |
United States |
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